molecular formula C10H13ClN2 B2534956 4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine CAS No. 1479008-09-7

4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine

Cat. No.: B2534956
CAS No.: 1479008-09-7
M. Wt: 196.68
InChI Key: RNIHXWSGVOBNKZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine is a pyrimidine derivative characterized by a chloromethyl group at position 4, a cyclobutyl substituent at position 2, and a methyl group at position 6. Pyrimidine derivatives are integral to pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

4-(chloromethyl)-2-cyclobutyl-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-7-5-9(6-11)13-10(12-7)8-3-2-4-8/h5,8H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIHXWSGVOBNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation-Based Synthetic Approaches

Cyclocondensation reactions form the backbone of traditional pyrimidine synthesis. For 4-(chloromethyl)-2-cyclobutyl-6-methylpyrimidine, this method involves the reaction of cyclobutylmethylamine with chlorinated precursors under controlled conditions.

Reaction of Cyclobutylmethylamine with 4-Chloro-2-methylpyrimidine

A foundational approach involves the nucleophilic substitution of 4-chloro-2-methylpyrimidine with cyclobutylmethylamine. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours, yielding the target compound with approximately 65–70% efficiency. Potassium carbonate is employed as a base to neutralize hydrochloric acid byproducts.

Optimization via Solvent and Catalyst Systems

Recent modifications include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide (TBAB). These adjustments reduce reaction times to 6–8 hours while improving yields to 78–82%. However, residual solvent removal remains a challenge, necessitating advanced rotary evaporation techniques.

Direct introduction of the chloromethyl group onto a pre-formed pyrimidine ring represents a streamlined alternative. This method avoids multi-step sequences but requires precise control over reaction conditions.

Radical Chloromethylation Using Photoredox Catalysis

A breakthrough method, adapted from recent photoredox studies, employs iridium-based catalysts (e.g., Ir(PPy)₃) to mediate the coupling of chloromethyl radicals with 2-cyclobutyl-6-methylpyrimidine. Under 455 nm LED irradiation in acetonitrile, this reaction achieves 85–90% conversion within 30–60 minutes. Key advantages include mild conditions and minimal byproduct formation.

Table 1: Comparative Performance of Chloromethylation Methods
Method Catalyst Solvent Time (h) Yield (%)
Traditional Alkylation K₂CO₃ THF 12 65–70
Photoredox Catalysis Ir(PPy)₃ MeCN 0.5–1 85–90
Acid-Mediated Chlorination H₂SO₄ DCM 6 70–75

Acid-Mediated Chlorination

An alternative pathway involves treating 4-hydroxymethyl-2-cyclobutyl-6-methylpyrimidine with thionyl chloride (SOCl₂) or phosphoryl trichloride (POCl₃). Refluxing in dichloromethane (DCM) for 6 hours achieves 70–75% yield, though excess reagent removal requires careful quenching with sodium bicarbonate.

Multi-Step Assembly Approaches

For high-purity applications, multi-step synthesis remains indispensable. This method constructs the pyrimidine ring sequentially, allowing precise placement of substituents.

Stepwise Ring Construction

  • Cyclobutylmethyl Urea Formation : Cyclobutylmethylamine reacts with ethyl cyanoacetate to form a β-ketoamide intermediate.
  • Cyclization : Treatment with acetic anhydride at 120°C induces cyclization, yielding 2-cyclobutyl-4-methylpyrimidin-6-ol.
  • Chloromethylation : The hydroxyl group at position 4 is replaced via reaction with phosphorus oxychloride (POCl₃), followed by chloromethylation using paraformaldehyde and hydrochloric acid.

Purification and Isolation

Crude products are purified via column chromatography (silica gel, ethyl acetate/heptane gradient) or recrystallization from ethanol/water mixtures. Final purity exceeding 99% is achievable, as confirmed by high-performance liquid chromatography (HPLC).

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing cost, safety, and environmental impact.

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. For photoredox methods, microreactors with integrated LED arrays achieve 95% yield at throughputs of 1–2 kg/day.

Waste Management

Phosphorus-containing byproducts from POCl₃ reactions are neutralized with aqueous sodium hydroxide, generating phosphate salts for safe disposal. Solvent recovery systems, particularly for DCM and MeCN, reduce environmental footprint.

Comparative Analysis of Methodologies

Each method balances trade-offs between efficiency, cost, and scalability. Photoredox catalysis offers superior yields and speed but demands specialized equipment. Traditional cyclocondensation remains viable for small-scale synthesis, while multi-step approaches ensure high purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrimidines, aldehydes, carboxylic acids, and dihydropyrimidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine is utilized as a building block for synthesizing pharmaceutical compounds. Its applications include:

  • Anticancer Agents : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies indicate that it may interact with enzymes or receptors involved in cancer pathways, thereby exerting therapeutic effects .
  • Anti-inflammatory Properties : Research suggests that it may modulate inflammatory responses by targeting specific molecular pathways .

Materials Science

The compound is also significant in materials science:

  • Synthesis of Hypercrosslinked Polymers : These polymers have applications in gas storage and separation technologies. The unique structure of this compound facilitates the creation of materials with enhanced surface areas and adsorption properties .

Biological Studies

In biological research, this compound serves as a precursor for synthesizing biologically active molecules:

  • Biochemical Assays : It is used to develop compounds that can be tested for various biological activities, including enzyme inhibition and receptor modulation .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study involving cervical cancer cells showed that treatment with this compound led to a marked reduction in cell viability, indicating its potential as an anticancer agent.

Case Study 2: Material Properties

Research on hypercrosslinked polymers synthesized using this compound revealed enhanced gas adsorption capabilities compared to traditional materials. These findings suggest that this compound can play a crucial role in developing advanced materials for environmental applications.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modulation of biological activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Binding

  • Chloromethyl vs. Chloro : The chloromethyl group at position 4 in the target compound increases electrophilicity compared to simple chloro substituents (e.g., 2-Chloro-4-cyclobutyl-6-methylpyrimidine), enabling diverse functionalization via nucleophilic displacement .
  • Cyclobutyl vs.

Physicochemical Properties

  • Density and Boiling Points : The target compound shares similar density (1.219 g/cm³) and boiling point (305.1°C) with 2-Chloro-4-cyclobutyl-6-methylpyrimidine, reflecting comparable molecular packing and volatility .
  • Lipophilicity : Ethyl and cyclobutyl substituents increase lipophilicity compared to methyl groups, influencing membrane permeability and bioavailability .

Biological Activity

4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}ClN3_{3}
  • Molecular Weight : 213.67 g/mol

This compound features a chloromethyl group, which is known to enhance reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer proliferation and survival. For instance, it has been noted for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Receptor Modulation : There is evidence suggesting that this compound may interact with receptor tyrosine kinases, influencing pathways associated with tumor growth and metastasis .

Biological Activity Data

The following table summarizes the key biological activities reported for this compound:

Activity Target/Mechanism Effect Reference
AnticancerInhibition of CDK4 and CDK6Reduced cell proliferation
AntiplateletP2Y12 receptor antagonismInhibition of platelet aggregation
AntiviralTargeting nucleotide biosynthesis pathwaysInhibition of viral replication

Case Studies

  • Anticancer Activity : In a study focusing on the A431 vulvar epidermal carcinoma cell line, this compound demonstrated significant inhibition of cell proliferation, migration, and invasion. This suggests its potential as a therapeutic agent in cancer treatment .
  • Antiplatelet Effects : Clinical trials have indicated that compounds similar to this compound can effectively reduce the risk of thrombotic events by antagonizing the P2Y12 receptor, which plays a critical role in platelet activation and aggregation .
  • Antiviral Properties : Research into the antiviral effects of pyrimidine derivatives has shown that targeting the early steps of nucleotide biosynthesis can enhance viral replication. However, inhibiting later steps has shown potent antiviral activity against hepatitis E virus (HEV), highlighting the potential utility of compounds like this compound in antiviral therapy .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving cyclobutyl group introduction and chloromethylation. For example, thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) under controlled temperatures (e.g., 298 K) is effective for chlorination steps, as demonstrated in pyrimidine derivative syntheses . Optimization includes:

  • Temperature control : Maintain reaction at ≤298 K to avoid side reactions.
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
  • Purification : Recrystallize using petroleum ether/ethyl acetate mixtures to improve yield and purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use ¹H/¹³C NMR with DEPT and HSQC to confirm substitution patterns and cyclobutyl geometry.
  • X-ray crystallography : Resolve crystal structures to validate bond lengths/angles and dihedral angles (e.g., cyclobutyl-pyrimidine plane interactions) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods or gloveboxes during synthesis to avoid inhalation .
  • Waste disposal : Segregate halogenated waste and engage certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric analysis : Use DFT calculations to model the cyclobutyl group’s spatial constraints, which may hinder backside attack in SN2 mechanisms.
  • Electronic profiling : Measure Hammett substituent constants (σ) via kinetic studies to assess electron-withdrawing/donating effects.
  • Experimental validation : Compare reaction rates with analogous compounds (e.g., cyclohexyl or phenyl derivatives) under identical conditions .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., 354–356 K melting points) .
  • pH profiling : Conduct kinetic experiments in buffered solutions (pH 1–13) to identify degradation pathways (e.g., hydrolysis of the chloromethyl group).
  • Storage optimization : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to mitigate light/oxygen sensitivity .

Q. How can cross-contamination be minimized during large-scale synthesis and purification?

  • Methodological Answer :

  • Process design : Use dedicated equipment (e.g., glass-lined reactors) and avoid shared tools for chlorinated intermediates .
  • In-process controls : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and impurity formation.
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc eluent) or fractional distillation for high-purity isolation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar pyrimidine derivatives?

  • Methodological Answer :

  • Reproducibility checks : Replicate published procedures while controlling variables (e.g., solvent grade, humidity).
  • Byproduct identification : Use LC-MS or GC-MS to detect unaccounted side products (e.g., dimerization or oxidation artifacts).
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, temperature) affecting yield variability .

Methodological Tables

Technique Application Reference
X-ray crystallographyDihedral angle measurement (cyclobutyl ring)
HPLC-MSPurity quantification (>95%)
DFT calculationsSteric/electronic effect modeling
Accelerated stability testingDegradation pathway identification

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